molecular formula C10H16O B7771319 beta-Cyclocitral CAS No. 52844-21-0

beta-Cyclocitral

Cat. No.: B7771319
CAS No.: 52844-21-0
M. Wt: 152.23 g/mol
InChI Key: MOQGCGNUWBPGTQ-UHFFFAOYSA-N
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Description

Beta-Cyclocitral: , also known as 2,6,6-trimethylcyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of beta-carotene. This compound is found endogenously in a variety of organisms, including plants, cyanobacteria, fungi, and animals. It is a volatile compound that contributes to the aroma of various fruits, vegetables, and ornamental plants. In plants, this compound plays a significant role in root development and has been identified as an important regulator in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Cyclocitral can be synthesized through the oxidation of beta-carotene. The formation of this compound occurs either by direct oxidation of beta-carotene through reactive oxygen species, such as singlet oxygen, or by an enzymatic pathway involving carotenoid cleavage dioxygenase (CCD4) and 13-lipoxygenase (LOX2) .

Industrial Production Methods: A simple preparation method involves the addition reaction of 1,2-dihalogen-1,3-trimethylcyclohexane followed by formylation reaction. This method uses reagents such as Grignard reagents and halogens . Another method involves the use of citral anil and sulfuric acid under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Beta-Cyclocitral undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form other apocarotenoids.

    Reduction: It can be reduced to form beta-cyclocitrol.

    Substitution: this compound can undergo substitution reactions to form derivatives such as lactones.

Common Reagents and Conditions:

    Oxidation: Reactive oxygen species, singlet oxygen.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Halogens and Grignard reagents.

Major Products:

Comparison with Similar Compounds

Beta-Cyclocitral is unique among apocarotenoids due to its specific role in root development and stress tolerance. Similar compounds include:

Properties

IUPAC Name

2,6,6-trimethylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGCGNUWBPGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047142
Record name beta-Cyclocitral
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

62.00 to 63.00 °C. @ 3.00 mm Hg
Record name beta-Cyclocitral
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

432-25-7, 52844-21-0
Record name β-Cyclocitral
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Record name beta-Cyclocitral
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Record name alpha(beta)-Cyclocitral
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Record name 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name beta-Cyclocitral
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Record name 2,6,6-trimethylcyclohexene-1-carbaldehyde
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Record name 2,6,6-trimethylcyclohexenecarbaldehyde
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Record name .BETA.-CYCLOCITRAL
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Record name beta-Cyclocitral
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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